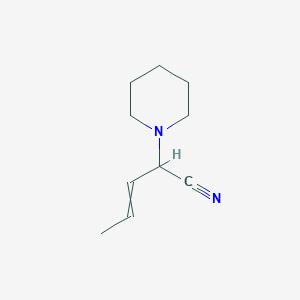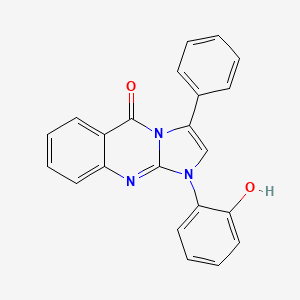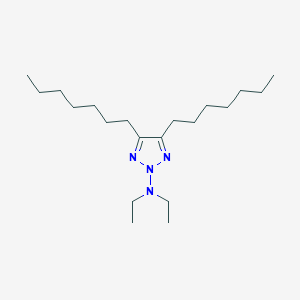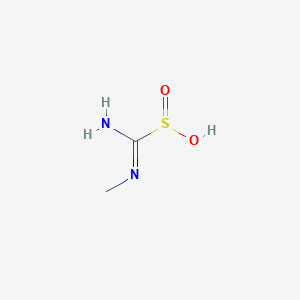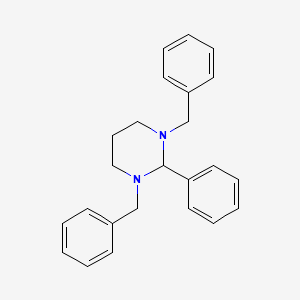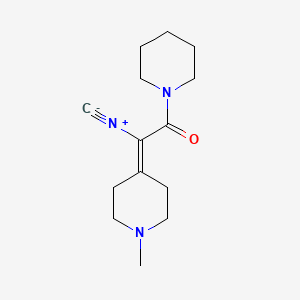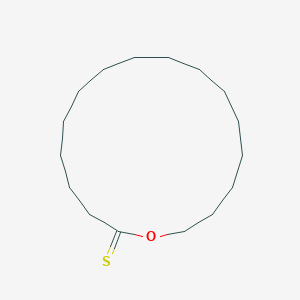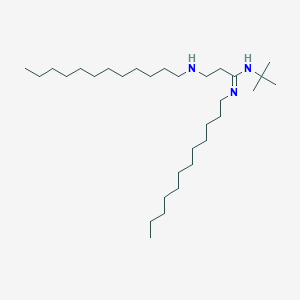
Propanimidamide, N-(1,1-dimethylethyl)-N'-dodecyl-3-(dodecylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its long alkyl chains and the presence of both amide and amine functional groups, making it a versatile molecule in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- typically involves the reaction of dodecylamine with an appropriate imidamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Analyse Des Réactions Chimiques
Types of Reactions
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylamide oxides, while reduction could produce dodecylamines.
Applications De Recherche Scientifique
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- involves its interaction with molecular targets such as proteins and lipids. The long alkyl chains allow the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. The amide and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanimidamide, N-(1,1-dimethylethyl)-N’-tetradecyl-3-(tetradecylamino)
- 2-Propenamide, N-(1,1-dimethylethyl)-
Uniqueness
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
This detailed article provides a comprehensive overview of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
105488-79-7 |
|---|---|
Formule moléculaire |
C31H65N3 |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
N-tert-butyl-N'-dodecyl-3-(dodecylamino)propanimidamide |
InChI |
InChI=1S/C31H65N3/c1-6-8-10-12-14-16-18-20-22-24-27-32-29-26-30(34-31(3,4)5)33-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-29H2,1-5H3,(H,33,34) |
Clé InChI |
PTMYOQVENNAGTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCC(=NCCCCCCCCCCCC)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
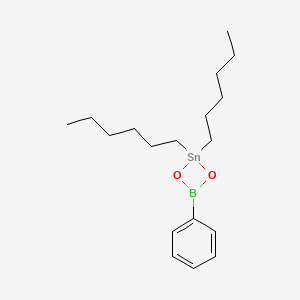
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
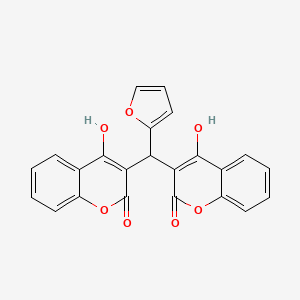
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
